molecular formula C18H21N3O5S B7693812 N-(4-(3-acetamido-4-ethoxyphenylsulfonamido)phenyl)acetamide

N-(4-(3-acetamido-4-ethoxyphenylsulfonamido)phenyl)acetamide

Cat. No.: B7693812
M. Wt: 391.4 g/mol
InChI Key: RDUGYOMEOQDPKW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-(4-(3-acetamido-4-ethoxyphenylsulfonamido)phenyl)acetamide, commonly known as AEPA, is a chemical compound that has been extensively researched for its potential applications in various scientific fields. AEPA belongs to the sulfonamide class of compounds and is known to possess a wide range of biological activities.

Mechanism of Action

The mechanism of action of AEPA is not fully understood, but it is believed to involve the inhibition of enzymes involved in various biological processes. It has been shown to inhibit the activity of carbonic anhydrase, an enzyme involved in the regulation of acid-base balance in the body.
Biochemical and Physiological Effects:
AEPA has been found to possess a wide range of biochemical and physiological effects, including the inhibition of cell proliferation and the induction of apoptosis in cancer cells. It has also been shown to possess anti-inflammatory and antioxidant properties, making it a potential candidate for the treatment of various inflammatory and oxidative stress-related disorders.

Advantages and Limitations for Lab Experiments

AEPA possesses several advantages for use in laboratory experiments, including its ease of synthesis and its wide range of biological activities. However, its limitations include its relatively low solubility in water and its potential toxicity at high concentrations.

Future Directions

There are several future directions for research on AEPA, including its potential applications in drug discovery and development, as well as its use as a tool for studying various biological processes. Further research is also needed to fully understand its mechanism of action and to optimize its pharmacological properties for use in various therapeutic applications.

Synthesis Methods

AEPA can be synthesized using several methods, including the reaction of 4-aminophenylsulfonamide with 3-acetamido-4-ethoxybenzoyl chloride in the presence of a base. The resulting compound is then subjected to further purification steps to obtain pure AEPA.

Scientific Research Applications

AEPA has been extensively studied for its potential applications in various scientific fields, including medicinal chemistry, biochemistry, and biotechnology. It has been found to possess a wide range of biological activities, including antibacterial, antifungal, antiviral, and anticancer properties.

Properties

IUPAC Name

N-[4-[(3-acetamido-4-ethoxyphenyl)sulfonylamino]phenyl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H21N3O5S/c1-4-26-18-10-9-16(11-17(18)20-13(3)23)27(24,25)21-15-7-5-14(6-8-15)19-12(2)22/h5-11,21H,4H2,1-3H3,(H,19,22)(H,20,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RDUGYOMEOQDPKW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=C(C=C(C=C1)S(=O)(=O)NC2=CC=C(C=C2)NC(=O)C)NC(=O)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H21N3O5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

391.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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